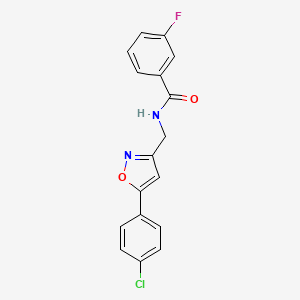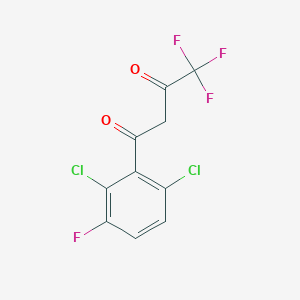
1-(2,6-二氯-3-氟苯基)-4,4,4-三氟丁烷-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various drugs and other chemical entities.
科学研究应用
1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione is extensively used in scientific research due to its role as an intermediate in the synthesis of various drugs. It is particularly significant in the development of anticancer drugs, such as Crizotinib, which is used to treat non-small cell lung cancer . The compound’s unique properties make it valuable for research in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the use of 2,6-dichloro-3-fluoroacetophenone as a starting material. The process includes reduction using sodium borohydride, followed by reaction with phthalic anhydride to form a half-ester. This intermediate is then resolved using s-methylbenzylamine and deprotected by hydrolysis to yield the target compound .
Industrial Production Methods
For industrial-scale production, a biological preparation method can be employed. This involves the use of gene-engineered bacteria containing carbonyl reductase and glucose dehydrogenase. The reaction is carried out at 30-40°C and pH 5-8, resulting in high yield and enantiomeric excess .
化学反应分析
Types of Reactions
1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Reduction: Using reagents like sodium borohydride.
Esterification: Reaction with phthalic anhydride.
Hydrolysis: To remove protecting groups.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Phthalic Anhydride: Used for esterification.
S-Methylbenzylamine: Used for resolution of intermediates.
Major Products
The major products formed from these reactions include high-purity intermediates that are crucial for further chemical synthesis, particularly in the pharmaceutical industry .
作用机制
The mechanism of action of 1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione involves its role as an intermediate in the synthesis of drugs like Crizotinib. Crizotinib functions as a protein kinase inhibitor by competitively binding within the ATP-binding pocket of target kinases, such as anaplastic lymphoma kinase (ALK) and ROS1. This inhibition prevents the kinase activity that contributes to carcinogenesis .
相似化合物的比较
Similar Compounds
(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol: Another intermediate used in the synthesis of Crizotinib.
1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol: Used in similar pharmaceutical applications.
Uniqueness
1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione stands out due to its trifluorobutane structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex pharmaceutical compounds, offering advantages in terms of stability and reactivity compared to similar compounds.
属性
IUPAC Name |
1-(2,6-dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F4O2/c11-4-1-2-5(13)9(12)8(4)6(17)3-7(18)10(14,15)16/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYAFEOYCBWCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)CC(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
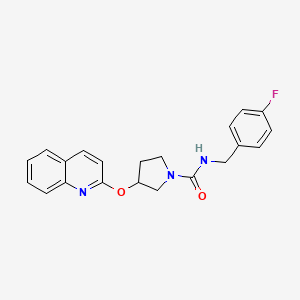
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2442847.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442849.png)
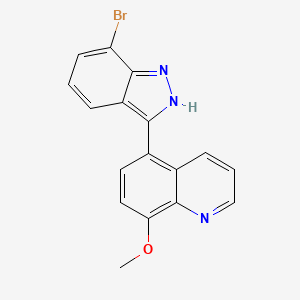
![3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2442853.png)
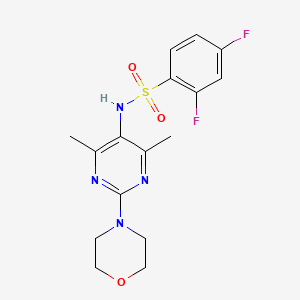
![1-(4-Benzhydrylpiperazin-1-yl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2442857.png)
![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2442858.png)
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide](/img/structure/B2442859.png)
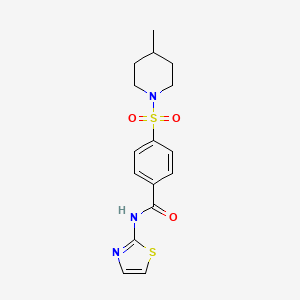
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-phenylbutanamide](/img/structure/B2442864.png)

![methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2442866.png)
